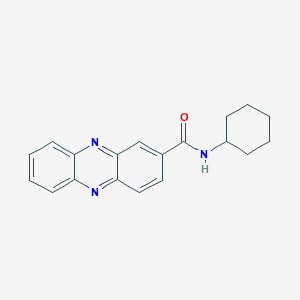
N-cyclohexyl-2-phenazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-2-phenazinecarboxamide is a chemical compound that has been of interest to researchers due to its potential applications in the field of medicine. This compound is synthesized through a multi-step process and has been found to exhibit various biochemical and physiological effects.
Applications De Recherche Scientifique
N-cyclohexyl-2-phenazinecarboxamide has been found to exhibit various scientific research applications. It has been studied for its potential as an anti-tumor agent due to its ability to induce cell death in cancer cells. Additionally, it has been found to exhibit anti-inflammatory properties and has been studied for its potential as an anti-inflammatory agent. Furthermore, it has been found to exhibit antibacterial properties and has been studied for its potential as an antibacterial agent.
Mécanisme D'action
The mechanism of action of N-cyclohexyl-2-phenazinecarboxamide is not fully understood. However, it has been found to induce cell death in cancer cells by activating the caspase-3 pathway. It has also been found to inhibit the expression of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
Biochemical and Physiological Effects:
N-cyclohexyl-2-phenazinecarboxamide has been found to exhibit various biochemical and physiological effects. It has been found to induce cell death in cancer cells, inhibit the expression of inflammatory cytokines, and exhibit antibacterial properties. Additionally, it has been found to exhibit low toxicity levels in vitro, indicating its potential as a safe and effective therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-cyclohexyl-2-phenazinecarboxamide in lab experiments include its potential as an anti-tumor, anti-inflammatory, and antibacterial agent. Additionally, it exhibits low toxicity levels in vitro, indicating its potential as a safe and effective therapeutic agent. However, the limitations of using N-cyclohexyl-2-phenazinecarboxamide in lab experiments include the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for the study of N-cyclohexyl-2-phenazinecarboxamide. One potential direction is to further study its anti-tumor properties and potential use as a cancer therapeutic. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Furthermore, it could be studied for its potential as an anti-inflammatory and antibacterial agent. Overall, N-cyclohexyl-2-phenazinecarboxamide has shown promising potential in various scientific research applications and warrants further study.
Méthodes De Synthèse
The synthesis of N-cyclohexyl-2-phenazinecarboxamide involves a multi-step process that includes the reaction of cyclohexylamine with 2-nitrobenzoic acid to form 2-nitrobenzamide. This intermediate compound is then reduced using palladium on carbon to form N-cyclohexyl-2-aminobenzamide. The final step involves the reaction of N-cyclohexyl-2-aminobenzamide with 1,2-dibromo-1,2-diphenylethane to form N-cyclohexyl-2-phenazinecarboxamide.
Propriétés
IUPAC Name |
N-cyclohexylphenazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c23-19(20-14-6-2-1-3-7-14)13-10-11-17-18(12-13)22-16-9-5-4-8-15(16)21-17/h4-5,8-12,14H,1-3,6-7H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGYXYUVGNIXMJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC3=NC4=CC=CC=C4N=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexylphenazine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-bromo-4-[2-(4-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene](/img/structure/B5120959.png)
![5-methyl-1-phenyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine dihydrochloride](/img/structure/B5120961.png)
![3-phenyl-5-[2-(trifluoromethyl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B5120967.png)

![{[methyl(methylsulfonyl)amino]methyl}(1-piperidinylmethyl)phosphinic acid](/img/structure/B5120983.png)
![3-bromo-N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5121001.png)

![N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5121016.png)
![3-{1-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B5121020.png)
![methyl N-[3-(4-methoxyphenoxy)propanoyl]-2-methylalaninate](/img/structure/B5121030.png)
![7,9-bis(4-methoxyphenyl)-8-azabicyclo[4.3.1]decan-10-one](/img/structure/B5121033.png)
![6-(4-chlorophenyl)-2-methylimidazo[2,1-b][1,3,4]thiadiazole hydrobromide](/img/structure/B5121042.png)

![{2-[2-(4-chlorophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethyl}diethylamine dihydrochloride](/img/structure/B5121055.png)